1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Druglikeness Physicochemical Property

Researchers developing PROTACs or triazole libraries face supply gaps for regioisomerically pure meta-bromophenyl intermediates. Substituting with ortho/para isomers can invalidate SAR/PK. • Consistent meta-substitution for predictable LogP, steric bulk, and cross-coupling reactivity • Carboxylic acid handle for direct amidation/esterification with standard coupling reagents • Triazole core from CuAAC offers metabolic stability and bioorthogonal compatibility Available as ≥95% pure research intermediate with batch QC. Global shipping from stock.

Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
CAS No. 944905-87-7
Cat. No. B1517610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS944905-87-7
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
InChIKeyRVBCWBMBWJAORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944905-87-7): Procurement-Ready Triazole Scaffold for Drug Discovery and Chemical Biology


1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block characterized by a 1,2,3-triazole core bearing a 3-bromophenyl substituent at the N1 position and a carboxylic acid group at the C4 position. With a molecular formula of C9H6BrN3O2 and a molecular weight of 268.07 g/mol, this compound belongs to the class of 1,2,3-triazole-4-carboxylic acids, a privileged scaffold in medicinal chemistry due to its high chemical stability, synthetic accessibility via click chemistry, and capacity for diverse hydrogen-bonding interactions [1]. The compound is commercially available at standard research purity (≥95%) and serves as a versatile intermediate for constructing amides, esters, and other derivatives through standard coupling chemistry [2].

Synthetic versatility Triazole core via click chemistry; orthogonal CO2H and meta-Br handles for sequential derivatization
Regioisomeric identity Meta-bromo substitution provides distinct electronic and steric profile versus ortho or para isomers
Procurement readiness Research-grade purity available from a broad vendor network supporting long-term discovery programs

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Substitute for 1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944905-87-7)


The specific placement of the bromine atom at the meta position on the phenyl ring imparts distinct electronic, steric, and lipophilic properties that cannot be replicated by ortho, para, or unsubstituted analogs. These differences manifest in altered LogP values, hydrogen-bonding patterns, and reactivity in cross-coupling reactions, directly impacting molecular recognition in biological targets and synthetic efficiency in multistep campaigns [1]. Consequently, substituting this compound with a regioisomeric bromophenyl-triazole-carboxylic acid without re-optimizing downstream conditions risks invalidating structure-activity relationships, altering pharmacokinetic profiles, and compromising the reproducibility of published synthetic routes [2].

Property
Target (3-Bromo)
Regioisomers (2-/4-Br)
Substitution pattern
Meta: distinct electronic and steric effects
Para: altered LogP; Ortho: increased steric hindrance
Lipophilicity window
Reported higher lipophilicity (XLogP3-AA ~1.9, vendor 2.6)
Para-isomer reported lower LogP; Ortho not widely characterized
SAR reproducibility
Meta-specific interactions may drive target engagement
Regioisomer switch risks invalidating structure-activity relationships

Quantitative Evidence Guide: Comparative Performance of 1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid vs. Regioisomers and Class Analogs


Lipophilicity (LogP) Differentiation: Meta-Bromo vs. Para-Bromo vs. Ortho-Bromo Triazole Carboxylic Acids

The lipophilicity of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, as estimated by computed LogP values, differs significantly from its regioisomeric counterparts. The meta-bromo derivative exhibits a computed XLogP3-AA of 1.9 [1] and a vendor-reported LogP of 2.6 [2]. In contrast, the para-bromo isomer (CAS 944901-52-4) has a reported LogP of 1.728 , and the ortho-bromo isomer (CAS 1039325-60-4) has not been widely characterized but is expected to exhibit altered LogP due to differing electronic effects and steric hindrance around the triazole N1-phenyl bond [3].

Lipophilicity (LogP)
Reported
Target 1.9–2.6
Para 1.73
Lipophilicity shift may influence permeability profiling; requires validation
Computed XLogP3-AA and vendor LogP; ortho-isomer data limited
Lipophilicity Druglikeness Physicochemical Property

Commercial Purity and Availability Benchmarking: Meta-Bromo vs. Ortho-Bromo Triazole Carboxylic Acids

The target compound 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is consistently supplied at a purity of ≥95% by multiple reputable vendors, including Enamine, Chemenu, and Santa Cruz Biotechnology, with some sources offering >95% purity [1]. In contrast, the ortho-bromo isomer (CAS 1039325-60-4) is less widely stocked, with fewer vendor options and a reported purity floor of 95% . The para-bromo isomer (CAS 944901-52-4) is also available at 95% purity but exhibits a different solubility and crystallization profile .

Vendor Availability
Reported
≥95% purity, multiple global suppliers Ortho-isomer: fewer vendor options at ≥95%
Broader supply network may reduce procurement risk
Based on 2024–2026 vendor catalogs
Chemical Sourcing Purity Procurement

Building Block Reactivity: Click Chemistry and Cross-Coupling Compatibility of Meta-Bromo Triazole Carboxylic Acid

The 1,2,3-triazole core in this compound is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding click reaction . The presence of the carboxylic acid group at C4 and the bromine at the meta position enables orthogonal functionalization: the acid can be activated for amide/ester bond formation, while the aryl bromide serves as a handle for Suzuki, Buchwald-Hartwig, or Ullmann-type cross-couplings [1]. Compared to the para-bromo isomer, the meta-substitution pattern can influence the electronic environment of the triazole ring and alter regioselectivity in subsequent reactions, a factor documented in patent literature for the preparation of 1-substituted triazole-4-carboxylic acids [2].

Synthetic Handles
Class-level
CO2H (C4) + meta-Br (N1-aryl)
Orthogonal handles for sequential amide coupling and cross-coupling
Meta-substitution may alter Pd-catalyzed reaction regioselectivity
Click Chemistry Cross-Coupling Synthetic Utility

Biological Activity Potential: Meta-Bromo Triazoles as Oncoimmunomodulator Scaffolds

While direct biological data for the exact compound are not available in primary literature, closely related para-bromophenyl-triazole analogs have demonstrated potent oncoimmunomodulatory activity. In a 2023 study, p-bromophenyltriazol 3 (a 1,2,3-triazole-4-carboxylic acid derivative) was identified as the most active compound among 14 triazole-scaffold derivatives, significantly downregulating PD-L1 and c-Myc gene expression [1]. Specifically, compound 3 inhibited c-Myc gene expression by approximately 85% relative to vehicle control [2]. The meta-bromo isomer, with its distinct electronic and lipophilic profile (LogP ~1.9-2.6 vs. para-isomer LogP ~1.7), may exhibit altered target engagement and cellular activity, warranting its inclusion in structure-activity relationship (SAR) campaigns focused on immune-oncology targets.

c-Myc Inhibition
Class-level / Data to verify
Para-bromo analog: ~85% inhibition
Scaffold potential for immuno-oncology research; meta-isomer SAR unknown
Study in HT-29, A-549, MCF-7 tumor cell lines (qRT-PCR)
Cancer Immunotherapy PD-L1/c-Myc Triazole SAR

Recommended Research and Industrial Applications for 1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944905-87-7)


Medicinal Chemistry: Synthesis of Amide/Peptide Conjugates for Targeted Protein Degradation (PROTACs) or Antibody-Drug Conjugates (ADCs)

The carboxylic acid group can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form stable amide bonds with amine-containing linkers or payloads [1]. The meta-bromoaryl handle enables subsequent bioconjugation or introduction of E3 ligase-recruiting moieties via Pd-catalyzed cross-coupling, providing a modular approach to constructing bifunctional degraders or warhead-linker intermediates [2].

Chemical Biology: Development of Click Chemistry Probes and Bioorthogonal Reagents

The 1,2,3-triazole core, formed via CuAAC, is inherently bioorthogonal and metabolically stable. This compound serves as an excellent starting material for generating azide- or alkyne-functionalized probes for cellular imaging, target engagement studies, or activity-based protein profiling [3].

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides Based on Triazole Pharmacophore

Triazole derivatives, including those with bromophenyl substituents, have established antifungal and herbicidal activities [4]. The carboxylic acid group allows for conjugation to plant-derived or synthetic carriers to improve uptake or alter spectrum of activity.

Application
Selection Property
Validation Focus
PROTAC/ADC intermediate synthesis
Orthogonal CO2H and meta-Br handles for stepwise conjugation
Amide bond formation and cross-coupling yield
Bioorthogonal probe development
Triazole core via CuAAC; metabolic stability
Click reactivity and bioorthogonality validation
Agrochemical lead discovery
Halogenated triazole pharmacophore
Antifungal/herbicidal activity screening

Technical Documentation Hub

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